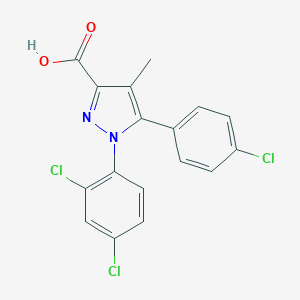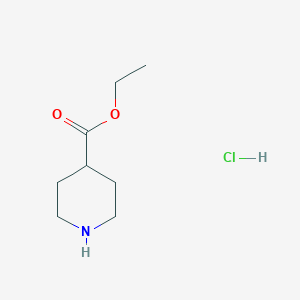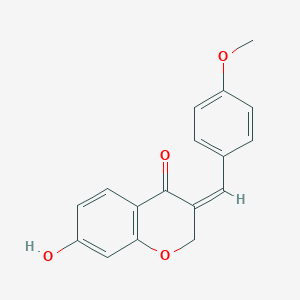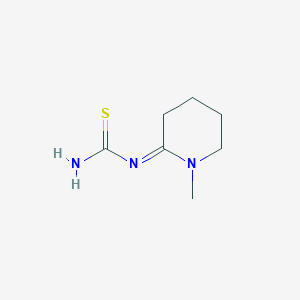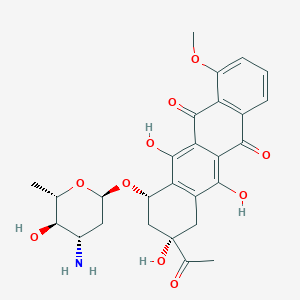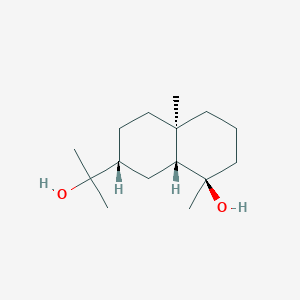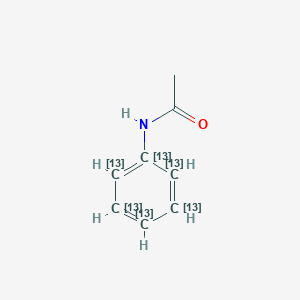
Acetanilide-13C6
Overview
Description
Acetanilide-13C6 is an isotopically labeled analogue of acetanilide, where the phenyl ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research to study molecular interactions and reaction mechanisms due to its unique isotopic labeling.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetanilide-13C6 can be synthesized by acetylation of aniline-13C6. The process involves treating aniline-13C6 with acetic anhydride in the presence of an acid catalyst. The reaction is typically carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from water or ethanol .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity aniline-13C6 and acetic anhydride, with careful control of reaction conditions to maximize yield and purity. The final product is often subjected to rigorous quality control measures, including isotopic purity analysis and chemical purity assessment .
Chemical Reactions Analysis
Types of Reactions
Acetanilide-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form N-phenylacetamide-13C6.
Reduction: Reduction of this compound can yield aniline-13C6.
Substitution: Electrophilic substitution reactions can occur on the phenyl ring, leading to products such as 4-nitrothis compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: N-phenylacetamide-13C6
Reduction: Aniline-13C6
Substitution: 4-nitrothis compound, 4-bromothis compound
Scientific Research Applications
Acetanilide-13C6 is widely used in scientific research due to its isotopic labeling, which allows for detailed studies using nuclear magnetic resonance (NMR) spectroscopy. Some key applications include:
Chemistry: Studying reaction mechanisms and molecular interactions.
Biology: Investigating metabolic pathways and enzyme interactions.
Medicine: Researching drug metabolism and pharmacokinetics.
Industry: Used as a tracer in environmental studies and quality control processes
Mechanism of Action
The mechanism of action of acetanilide-13C6 involves its interaction with molecular targets through its isotopically labeled phenyl ring. This labeling allows for precise tracking of the compound in various chemical and biological processes. The pathways involved include metabolic transformations and binding interactions with enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The non-labeled version of acetanilide.
4-Nitroacetanilide: A derivative with a nitro group on the phenyl ring.
4-Bromoacetanilide: A derivative with a bromine atom on the phenyl ring.
Uniqueness
Acetanilide-13C6 is unique due to its isotopic labeling, which provides distinct advantages in research applications. The carbon-13 isotopes allow for enhanced detection and analysis using NMR spectroscopy, making it a valuable tool for studying complex molecular interactions and reaction mechanisms .
Properties
IUPAC Name |
N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZERHIULMFGESH-OLGKHRKTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480127 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201741-03-9 | |
| Record name | Acetanilide-13C6 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 201741-03-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


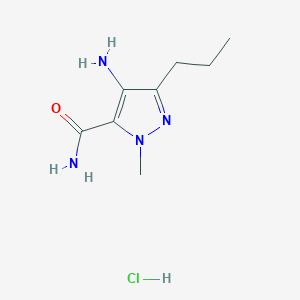
![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)



